molecular formula C7H6F2O B1304720 2,3-Difluoro-4-methylphenol CAS No. 261763-45-5

2,3-Difluoro-4-methylphenol

Cat. No. B1304720
M. Wt: 144.12 g/mol
InChI Key: NVYIUITYVMVHJM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylphenol is a chemical compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aromatic ring. While the specific compound 2,3-Difluoro-4-methylphenol is not directly discussed in the provided papers, the synthesis and structural analysis of similar compounds such as 2,6-diformyl-4-trifluoromethylphenol and 2-trifluoromethylphenol offer insights into the chemistry of fluorinated phenols.

Synthesis Analysis

The synthesis of related compounds like 2,6-diformyl-4-trifluoromethylphenol involves a multi-stage process that includes the protection of the phenol moiety and a key step of copper-mediated trifluoromethylation . This suggests that the synthesis of 2,3-Difluoro-4-methylphenol could also involve similar strategies for introducing fluorine atoms and protecting the phenolic group during the reaction sequence.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-Difluoro-4-methylphenol, such as 2-trifluoromethylphenol, has been determined using gas-phase electron diffraction . This technique, combined with ab initio molecular orbital calculations, provides detailed information on bond lengths, bond angles, and the presence of intramolecular hydrogen bonding, which is a significant factor in the stability and reactivity of these molecules. Such analysis is crucial for understanding the molecular geometry and electronic distribution in 2,3-Difluoro-4-methylphenol.

Chemical Reactions Analysis

Although the specific chemical reactions of 2,3-Difluoro-4-methylphenol are not detailed in the provided papers, the studies of similar fluorinated phenols can shed light on potential reactivity patterns. For instance, the presence of fluorine atoms can significantly affect the acidity of the phenolic hydrogen and the reactivity of the aromatic ring towards electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by the electronegativity of fluorine and its impact on the aromatic system. The papers suggest that the introduction of fluorine atoms can lead to unique hydrogen bonding patterns, as seen in 2-trifluoromethylphenol , and can alter the conformational preferences of the molecule, as indicated by the analysis of 2-arylseleno-1,3-dithianes . These properties are essential for understanding the behavior of 2,3-Difluoro-4-methylphenol in various environments and its potential applications.

Scientific Research Applications

2,3-Difluoro-4-methylphenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.12 and a melting point of 35-38°C . This compound is used in diverse scientific fields.

One potential application of 2,3-Difluoro-4-methylphenol is in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry, which is the division of chemistry that deals with carbon-containing compounds.

properties

IUPAC Name

2,3-difluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYIUITYVMVHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378914
Record name 2,3-Difluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylphenol

CAS RN

261763-45-5
Record name 2,3-Difluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-45-5
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